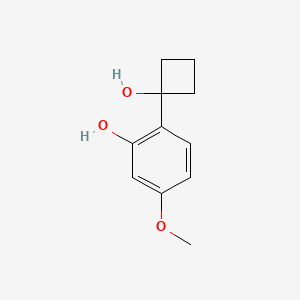
3-Chloro-8-fluoroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-8-fluoroquinoline-6-carboxylic acid is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and the presence of fluorine atoms can significantly alter their chemical behavior and biological activity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of quinoline derivatives. This process typically requires the use of halogenating agents such as chlorine and fluorine gases under controlled conditions.
Cyclization Reactions: Cyclization reactions, such as the Friedländer synthesis, can be employed to construct the quinoline core. This involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce fluorine and chlorine atoms onto the quinoline ring. This method involves the use of boronic acids or boronate esters and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and cyclization reactions. These processes are optimized for efficiency and yield, with stringent control of reaction conditions to ensure product purity and consistency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the quinoline core to various oxidized derivatives, such as quinone and hydroquinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution Reactions: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitutions typically use strong nucleophiles like sodium hydroxide (NaOH), while electrophilic substitutions may involve Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents and conditions used.
科学研究应用
3-Chloro-8-fluoroquinoline-6-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives have been studied for their biological activities, including antibacterial, antimalarial, and anticancer properties.
Medicine: Fluorinated quinolines are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 3-Chloro-8-fluoroquinoline-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.
相似化合物的比较
3-Chloroquinoline-6-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoroquinoline-6-carboxylic acid: Lacks the chlorine atom, leading to variations in reactivity and biological activity.
3,8-Difluoroquinoline-6-carboxylic acid: Contains two fluorine atoms, which can further modify its properties.
Uniqueness: 3-Chloro-8-fluoroquinoline-6-carboxylic acid is unique due to the combination of chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical behavior and biological activity compared to its similar counterparts.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields
属性
分子式 |
C10H5ClFNO2 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC 名称 |
3-chloro-8-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-2-5-1-6(10(14)15)3-8(12)9(5)13-4-7/h1-4H,(H,14,15) |
InChI 键 |
FEXOXUBXXHZQCH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C=NC2=C(C=C1C(=O)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

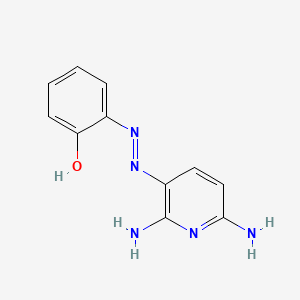
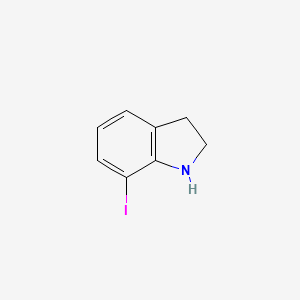
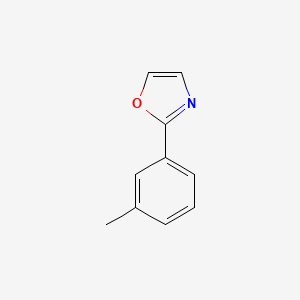
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
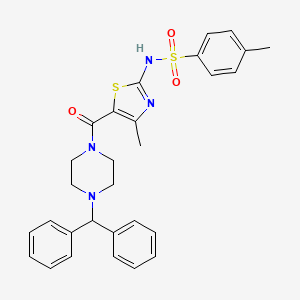
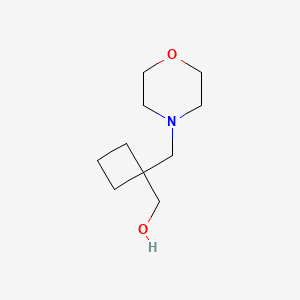

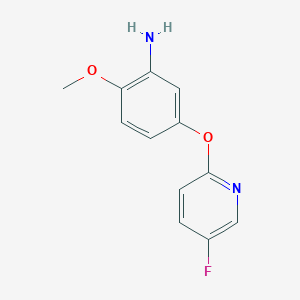
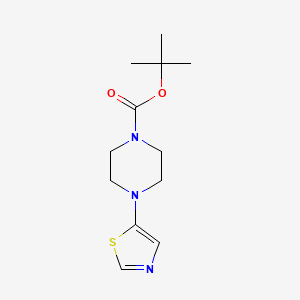
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
